molecular formula C11H14F3N3 B13623615 3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline

3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline

Katalognummer: B13623615
Molekulargewicht: 245.24 g/mol
InChI-Schlüssel: CCOLLVAVVFPIEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H14F3N3. It is characterized by the presence of a piperazine ring and a trifluoromethyl group attached to an aniline moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C11H14F3N3

Molekulargewicht

245.24 g/mol

IUPAC-Name

3-piperazin-1-yl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-2-1-8(15)7-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6,15H2

InChI-Schlüssel

CCOLLVAVVFPIEN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C=CC(=C2)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.